1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone
Overview
Description
1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone is a chemical compound with the molecular formula C₁₃H₉F₃N₂O₂ and a molecular weight of 282.22 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a phenyl ring through an ether linkage. The ethanone group is attached to the phenyl ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Ether Formation: The pyrimidine derivative is then reacted with a phenol derivative to form the ether linkage.
Attachment of the Ethanone Group: Finally, the ethanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles such as amines or thiols.
Coupling Reactions: The phenyl ring can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium acetate, copper iodide). Major products formed from these reactions include substituted phenyl derivatives, alcohols, and carboxylic acids.
Scientific Research Applications
1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors involved in disease pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone can be compared with other similar compounds, such as:
1-(3-{[4-(Trifluoromethyl)phenyl]oxy}phenyl)ethanone: This compound lacks the pyrimidine ring, which may result in different biological activities and chemical reactivity.
1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)propanone: The propanone derivative has an additional carbon in the ethanone group, potentially altering its reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-8(19)9-3-2-4-10(7-9)20-12-17-6-5-11(18-12)13(14,15)16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBXJARWXOJIGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=NC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187203 | |
Record name | 1-[3-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601187203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227954-39-3 | |
Record name | 1-[3-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601187203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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